molecular formula C17H17Cl2NO2 B5817498 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide

Cat. No.: B5817498
M. Wt: 338.2 g/mol
InChI Key: DQMJSBWVICCQPU-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide is a synthetic organic compound. Compounds of this nature often find applications in various fields such as pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide typically involves the reaction of 4-chloro-3,5-dimethylphenol with 4-chloro-2-methylaniline in the presence of an acylating agent such as acetyl chloride. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

On an industrial scale, the production might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide may be used in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Medicine: Possible use as a pharmaceutical agent, though specific applications would require further research.

    Industry: Utilized in the production of specialty chemicals or as a precursor in material science.

Mechanism of Action

The mechanism of action for 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(4-chlorophenyl)acetamide
  • 2-(4-bromophenoxy)-N-(4-bromophenyl)acetamide
  • 2-(4-methylphenoxy)-N-(4-methylphenyl)acetamide

Uniqueness

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide is unique due to the presence of both chloro and methyl substituents, which can influence its reactivity and interaction with other molecules. These substituents can also affect the compound’s physical properties, such as solubility and melting point.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c1-10-6-13(18)4-5-15(10)20-16(21)9-22-14-7-11(2)17(19)12(3)8-14/h4-8H,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMJSBWVICCQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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